3-Methyl-2-hexenoic acid

描述

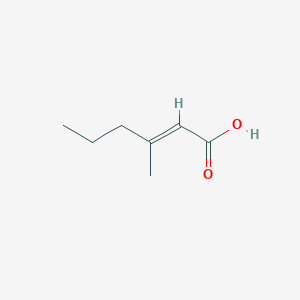

Structure

3D Structure

属性

IUPAC Name |

(E)-3-methylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWSIWWJPQHFTO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C/C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020850 | |

| Record name | trans-3-Methyl-2-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27960-21-0, 35205-70-0 | |

| Record name | (2E)-3-Methyl-2-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27960-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3-Methyl-2-hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027960210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Methyl-2-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-methylhex-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylhex-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-HEXENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FU4WJ65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-hexenoic Acid: From Discovery to Biological Significance

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-hexenoic acid, a branched-chain unsaturated fatty acid of significant interest in the fields of biochemistry, microbiology, and human biology. Initially identified in the mid-20th century, this molecule has been the subject of research that has evolved from an early, and later refuted, association with schizophrenia to its current understanding as a key contributor to human axillary odor. This document details the history of its discovery, its natural occurrence and biosynthesis, detailed protocols for its chemical synthesis, and its physicochemical properties. Furthermore, it explores the biological implications of this molecule, particularly its role in the chemical communication mediated by the olfactory system.

Discovery and History

trans-3-Methyl-2-hexenoic acid was first isolated and identified in 1969 by Smith, Thompson, and Koster from the sweat of individuals diagnosed with schizophrenia.[1] The researchers utilized a combination of gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to elucidate its structure, which was further confirmed by chemical degradation, yielding 2-pentanone and oxalic acid.[1] This initial finding led to the hypothesis that the compound might serve as a biomarker for the psychiatric condition.

However, subsequent research in 1973 by Gordon and colleagues challenged this association. Their study revealed that trans-3-methyl-2-hexenoic acid is present in comparable quantities in the sweat of both schizophrenic and non-schizophrenic individuals.[2] This pivotal study effectively dissociated the molecule from schizophrenia, redirecting scientific inquiry towards its role in normal human physiology.

Further investigations solidified its identity as a principal component of human axillary (underarm) odor, particularly among Caucasian populations.[3] It is now understood to be a key molecule in the complex chemical signature that constitutes human body odor.

Natural Occurrence and Biosynthesis

This compound is not directly secreted onto the skin surface. Instead, it is released from an odorless precursor molecule present in the secretions of the apocrine glands, which are concentrated in the axillary region. This precursor has been identified as N-α-3-methyl-2-hexenoyl-L-glutamine.[4]

The release of the volatile and odorous this compound is an enzymatic process carried out by specific members of the skin microbiota. The primary bacterial genus implicated in this biotransformation is Corynebacterium.[5] These bacteria produce a specific Zn²⁺-dependent aminoacylase (B1246476), named Nα-acyl-L-glutamine aminoacylase (or AMRE), that cleaves the L-glutamine moiety from the precursor, liberating the free fatty acid.[5][6][7]

The following diagram illustrates the enzymatic release of this compound.

Physicochemical Properties

trans-3-Methyl-2-hexenoic acid is a short-chain fatty acid with a distinctive, strong "goaty" or "sweaty" odor. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [8] |

| Molecular Weight | 128.17 g/mol | [8] |

| CAS Number | 27960-21-0 (trans-isomer) | [9] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 128. Key Fragments: m/z 113, 100, 95. |

Experimental Protocols

Chemical Synthesis via Horner-Wadsworth-Emmons Reaction

A common and effective method for the synthesis of trans-3-methyl-2-hexenoic acid is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 2-pentanone. The following is a detailed protocol adapted from the literature.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Toluene, anhydrous

-

Triethyl phosphonoacetate

-

2-Pentanone

-

Ice

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous toluene.

-

Slowly add triethyl phosphonoacetate to the suspension at room temperature with vigorous stirring.

-

Heat the mixture to 40°C and stir for 1 hour to ensure complete formation of the phosphonate (B1237965) carbanion.

-

Cool the reaction mixture to room temperature and add 2-pentanone dropwise via the dropping funnel.

-

Heat the mixture to 40°C and stir for 2 hours.

-

Cool the reaction to 0°C in an ice bath and cautiously quench the reaction by the slow addition of ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester of this compound.

-

Hydrolyze the ester to the carboxylic acid by refluxing with an excess of aqueous sodium hydroxide.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the this compound.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the final product.

The following diagram outlines the workflow for the Horner-Wadsworth-Emmons synthesis.

References

- 1. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]

- 2. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]

- 4. The Sequential Action of a Dipeptidase and a β-Lyase Is Required for the Release of the Human Body Odorant 3-Methyl-3-sulfanylhexan-1-ol from a Secreted Cys-Gly-(S) Conjugate by Corynebacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EC 3.5.1.133 [iubmb.qmul.ac.uk]

- 7. ENZYME - 3.5.1.133 N(alpha)-acyl-L-glutamine aminoacylase [enzyme.expasy.org]

- 8. 3-Methylhex-2-enoic acid | C7H12O2 | CID 193087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2E)-3-Methyl-2-hexenoic acid | 27960-21-0 | FM157047 [biosynth.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-hexenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the (E) and (Z) isomers of 3-methyl-2-hexenoic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed information on these compounds.

Introduction

This compound is an unsaturated fatty acid with the chemical formula C₇H₁₂O₂. It exists as two geometric isomers, (E)-3-methyl-2-hexenoic acid (trans) and (Z)-3-methyl-2-hexenoic acid (cis), which exhibit distinct physical and chemical properties. The trans-isomer, in particular, is a subject of interest due to its identification as a component of human axillary sweat and its potential association with certain physiological and pathological conditions. A thorough understanding of the physicochemical characteristics of both isomers is crucial for their accurate identification, quantification, and for elucidating their biological roles.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the (E) and (Z) isomers of this compound.

| Property | (E)-3-Methyl-2-hexenoic acid | (Z)-3-Methyl-2-hexenoic acid |

| CAS Number | 27960-21-0 | 18951-40-1[1] |

| Molecular Formula | C₇H₁₂O₂ | C₇H₁₂O₂[1] |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol [1] |

| Boiling Point | 237.28 °C (at 760 mmHg) | 218.5 ± 9.0 °C (Predicted)[1] |

| Melting Point | -9.25 °C | Not available |

| Density | 0.9658 g/cm³ (rough estimate) | 0.965 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 5.20 ± 0.33 (Predicted) | 4.51 ± 0.25 (Predicted)[1] |

| Solubility | Limited solubility in water; soluble in organic solvents.[2] | Soluble in chloroform (B151607) and DMSO (slightly). |

| Refractive Index | 1.4273 (estimate) | Not available |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of the this compound isomers.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for the determination of the boiling point of a small quantity of liquid is the capillary tube method.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Sample of the this compound isomer

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube).

-

The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For compounds that are liquid at room temperature, this determination requires cooling the sample.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Cooling bath (e.g., ice-salt mixture)

-

Sample of the this compound isomer

Procedure:

-

The liquid sample is introduced into a capillary tube.

-

The capillary tube is cooled in a cooling bath until the sample solidifies.

-

The capillary tube is then placed in a melting point apparatus.

-

The temperature is raised slowly and steadily.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. A pure substance will have a sharp melting point range of 1-2°C.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Apparatus:

-

pH meter (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of the this compound isomer of known concentration

Procedure:

-

A known volume and concentration of the acidic solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The standardized base is added in small, known increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

-

The additions are continued until the pH of the solution has passed the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Solubility

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or water bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure (Shake-Flask Method):

-

An excess amount of the this compound isomer is added to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

The vial is sealed and placed in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the solution is centrifuged to separate the undissolved solute.

-

A known volume of the supernatant is carefully removed and diluted.

-

The concentration of the dissolved isomer in the diluted sample is determined using a suitable analytical method (e.g., GC-MS or HPLC with a proper calibration curve).

-

The solubility is then calculated based on the measured concentration and the dilution factor.

Isomeric Relationship and Biological Relevance

The (E) and (Z) isomers of this compound are geometric isomers, differing in the spatial arrangement of substituents around the carbon-carbon double bond. This structural difference influences their physical properties and biological activities.

(E)-3-methyl-2-hexenoic acid has been identified as a key contributor to human axillary odor. It is not directly secreted but is released from an odorless precursor, N-α-3-methyl-2-hexenoyl-L-glutamine, through the enzymatic action of Corynebacterium species, which are part of the skin microbiome.

Caption: Logical relationship of this compound isomers and the biological pathway of the (E)-isomer.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of (E)- and (Z)-3-methyl-2-hexenoic acid, along with standardized experimental protocols for their determination. The compilation of this data into a comparative format, coupled with an illustration of the biological context of the (E)-isomer, offers a valuable resource for the scientific community. A comprehensive understanding of these properties is fundamental for advancing research into the biological significance of these molecules and for their potential applications in various fields, including diagnostics and therapeutics.

References

Spectroscopic Profile of 3-Methyl-2-hexenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-2-hexenoic acid (C₇H₁₂O₂), a molecule of interest in various fields of chemical and biomedical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are essential for the structural elucidation and purity assessment of the compound.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-2 | ~5.7 | Singlet | 1H | - |

| H-4 | ~2.1 | Triplet | 2H | ~7.5 |

| H-5 | ~1.5 | Sextet | 2H | ~7.5 |

| H-6 | ~0.9 | Triplet | 3H | ~7.5 |

| 3-CH₃ | ~2.0 | Singlet | 3H | - |

| -COOH | ~12.0 | Broad Singlet | 1H | - |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (-COOH) | ~172 |

| C-2 | ~118 |

| C-3 | ~160 |

| C-4 | ~35 |

| C-5 | ~22 |

| C-6 | ~14 |

| 3-CH₃ | ~20 |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| 2960-2850 | C-H Stretch | Alkyl |

| ~1710 | C=O Stretch | α,β-Unsaturated Carboxylic Acid |

| ~1650 | C=C Stretch | Alkene |

| ~1420 | O-H Bend | Carboxylic Acid |

| ~1250 | C-O Stretch | Carboxylic Acid |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of its molecular weight and structural features. The data presented here is for the (E)-isomer of this compound.

| m/z | Relative Intensity (%) | Fragment Assignment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | High | [M-CH₃]⁺ |

| 100 | High | [M-C₂H₄]⁺ |

| 95 | Moderate | [M-CH₃-H₂O]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols outline the general procedures for obtaining the NMR, IR, and MS spectra of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely for analysis.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

-

Ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization (optional but recommended for improved chromatography):

-

For biological matrices, an extraction step (e.g., with methyl tert-butyl ether) is necessary to isolate the fatty acid.

-

To improve volatility and peak shape, the carboxylic acid can be derivatized to its corresponding ester (e.g., methyl or silyl (B83357) ester). A common method involves reaction with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by using an acidic methanol (B129727) solution.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Analytical Workflow

The logical flow for the complete spectroscopic analysis of this compound is depicted in the following diagram. This workflow ensures a systematic approach from sample preparation to data interpretation and structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

The Natural Occurrence of 3-Methyl-2-hexenoic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-hexenoic acid (3M2H) is a branched-chain unsaturated fatty acid naturally present in humans, most notably as a key contributor to axillary odor. This technical guide provides an in-depth overview of its occurrence, biosynthesis, and analytical quantification in human subjects. It summarizes key quantitative data, details experimental protocols for its detection, and visually represents its formation pathway. While early research explored a potential link between 3M2H and schizophrenia, this association has not been substantiated by subsequent, more rigorous studies. This document serves as a comprehensive resource for professionals in research and drug development interested in the biochemistry and physiological relevance of this compound.

Introduction

trans-3-Methyl-2-hexenoic acid (TMHA) is a short-chain fatty acid found in the sweat secreted by the apocrine glands in the axillary (underarm) region of Caucasians and some Asians[1][2]. It is one of the primary molecules responsible for the characteristic odor of human underarm sweat[3][4][5]. The compound exists as two geometric isomers, (E) and (Z), with the (E)-isomer being the more abundant and significant contributor to axillary odor[3]. Historically, 3M2H was the subject of investigation for its potential association with a peculiar body odor in individuals with schizophrenia; however, this link has been largely refuted by later studies which found comparable levels of the acid in both schizophrenic and healthy individuals[1][6][7][8].

Biosynthesis and Release

This compound is not secreted in its volatile, odorous form. Instead, odorless, water-soluble precursors are released from the apocrine glands onto the skin surface. Commensal skin bacteria, particularly species of Corynebacterium, metabolize these precursors, leading to the release of 3M2H and other volatile fatty acids that contribute to body odor[2][4]. This bacterial action is a critical step in the formation of the characteristic scent of human sweat.

Quantitative Analysis in Human Axillary Sweat

The quantification of this compound in human samples is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for its detection and quantification[2][7].

Summary of Quantitative Data

The following table summarizes the quantitative findings from a study by Akutsu et al. (2006), which investigated the concentration of (E)-3-methyl-2-hexenoic acid in the axillary sweat of Japanese individuals[6][9][10][11].

| Subject Group | Number of Subjects | Number of Subjects with Detectable E3M2H | Concentration Range of E3M2H (nmol/ml) |

| Japanese Males & Females | 30 | 6 | 15.9 - 34.6 |

Data extracted from Akutsu et al., Chemical Senses, 2006.[6][9][10][11] It is important to note that concentrations can vary significantly among individuals and ethnic groups[10].

Experimental Protocol: Quantification of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat by GC-MS

This section details a typical experimental workflow for the analysis of 3M2H in human axillary sweat, based on methodologies described in the literature[6][9].

1. Sample Collection:

-

Subjects wear a clean cotton T-shirt for a 24-hour period to collect axillary sweat.

-

The axillary area of the T-shirt is cut out for analysis.

2. Extraction:

-

The cut T-shirt portion is placed in a solvent, such as methanol (B129727) containing formic acid, to extract the analytes.

-

The sample is agitated or sonicated to ensure efficient extraction.

-

The extract is then filtered and concentrated, often by lyophilization (freeze-drying).

3. Derivatization (Optional but common for GC analysis of acids):

-

The dried extract is redissolved and may be derivatized to improve volatility and chromatographic properties. A common method is esterification to form methyl esters.

4. GC-MS Analysis:

-

Gas Chromatograph (GC): The extracted sample is injected into the GC. The instrument is equipped with a capillary column suitable for separating fatty acids.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate compounds based on their boiling points.

-

Mass Spectrometer (MS): As compounds elute from the GC column, they enter the MS, where they are ionized and fragmented.

-

Detection: The MS detects the mass-to-charge ratio of the fragments. For quantification, selected ion monitoring (SIM) is often used, focusing on characteristic ions of 3M2H (e.g., m/z 128) to enhance sensitivity and specificity.

5. Quantification:

-

A calibration curve is generated using standard solutions of pure (E)-3-methyl-2-hexenoic acid at known concentrations.

-

The concentration of E3M2H in the sweat sample is determined by comparing its peak area to the calibration curve.

Association with Schizophrenia: A Historical Perspective

Initial studies in the 1960s and 1970s reported a peculiar "back ward odor" in some psychiatric hospitals and identified trans-3-methyl-2-hexenoic acid as the causative agent in the sweat of individuals with schizophrenia[12][13]. This led to the hypothesis that 3M2H could be a biomarker for the condition.

However, subsequent and more methodologically robust research, utilizing sensitive techniques like gas-liquid chromatography-mass spectrometry, failed to reproduce these findings[1][7]. These later studies demonstrated that 3M2H is present in the sweat of both healthy and schizophrenic individuals at comparable levels[6][7]. Therefore, the current scientific consensus is that there is no established link between the presence or quantity of this compound and schizophrenia[7][8]. One study did note a potential alteration in olfactory sensitivity to 3M2H in schizophrenia patients, suggesting possible sensory habituation rather than a difference in production[1].

Conclusion

This compound is a naturally occurring fatty acid in humans, primarily formed through the bacterial metabolism of precursors secreted by apocrine glands in the axillary region. It is a key contributor to human body odor. While its historical association with schizophrenia has been disproven, the study of 3M2H provides valuable insights into the biochemistry of sweat, the skin microbiome, and the chemical basis of human olfaction. The analytical methods established for its quantification, such as GC-MS, are robust and can be applied to further research in areas such as metabolic disorders and the human microbiome's role in health and disease.

References

- 1. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 27960-21-0 [smolecule.com]

- 3. US5538719A - Method for reducing perception of human underarm odor by a pleasant smelling compound - Google Patents [patents.google.com]

- 4. Microbial Origins of Body Odor [asm.org]

- 5. biorxiv.org [biorxiv.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies of trans-3-methyl-2-hexenoic acid in normal and schizophrenic humans. | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. isom.ca [isom.ca]

Biochemical pathway of 3-Methyl-2-hexenoic acid formation

An in-depth technical guide on the biochemical pathway of 3-methyl-2-hexenoic acid formation is provided below.

Introduction

trans-3-Methyl-2-hexenoic acid (3M2H) is an unsaturated short-chain fatty acid and a primary contributor to the characteristic odor of human axillary sweat, particularly in individuals of Caucasian and some Asian descents[1]. Its formation is a multi-step process involving the secretion of a non-volatile precursor from apocrine glands and subsequent biotransformation by the resident skin microbiota. This guide details the current understanding of the 3M2H formation pathway, presents relevant quantitative data, outlines key experimental protocols, and illustrates the proposed biochemical routes.

The Core Biochemical Pathway: From Gland to Odor

The formation of volatile 3M2H is not a direct metabolic product of human cells but rather a symbiotic process involving human secretions and skin bacteria. The pathway can be broadly divided into two critical stages: secretion of a stable, water-soluble precursor and its subsequent bacterial enzymatic cleavage.

Stage 1: Apocrine Gland Secretion and the Role of the ABCC11 Transporter

Odorless precursors to the main axillary odorants are produced and secreted by apocrine sweat glands[2]. The key transporter protein involved in the secretion of these precursors is the ATP-binding cassette transporter C11 (ABCC11), also known as Multidrug Resistance-Related Protein 8 (MRP8)[2][3][4].

-

Precursor Molecule : The volatile 3M2H is secreted in the form of a non-volatile, water-soluble amino-acid conjugate[2]. Specifically, studies have identified glutamine conjugates (e.g., 3M2H-Gln) as the precursor molecules transported out of apocrine gland cells[2].

-

ABCC11 Transporter Function : The ABCC11 protein is an apical efflux pump located in the membrane of apocrine gland cells[2]. It actively transports these amino-acid conjugates into the glandular lumen, from where they are secreted onto the skin surface as a component of sweat[2][5].

-

Genetic Determination : A single nucleotide polymorphism (SNP), rs17822931 (538G>A), in the ABCC11 gene is a primary determinant of axillary odor. Individuals with the GG or GA genotype produce a functional ABCC11 protein, leading to the secretion of odor precursors and resulting in axillary odor. Conversely, individuals with the AA genotype produce a non-functional transporter, do not secrete the precursors, and therefore lack typical axillary odor[2][3].

Figure 1. Overview of 3M2H formation from precursor secretion to bacterial biotransformation.

Stage 2: Bacterial Biotransformation by Skin Microbiota

Once the precursor conjugate is secreted onto the skin, it is metabolized by specific members of the axillary microbiome.

-

Key Microorganisms : Corynebacterium species are the primary bacteria responsible for cleaving the precursor and releasing the volatile fatty acid[6]. These bacteria are well-adapted to the nutrient-rich environment of the axilla.

-

Enzymatic Action : The bacteria produce enzymes, likely aminoacylase (B1246476) or N-acyl-amino acid racemase/ligase enzymes, that cleave the covalent bond between 3M2H and its amino acid conjugate (glutamine). This cleavage releases the free, volatile, and odorous trans-3-methyl-2-hexenoic acid[6]. While the specific enzyme for the 3M2H precursor has not been fully characterized, analogous pathways for other odorants, like 3-methyl-3-sulfanylhexan-1-ol (3M3SH), involve specific cysteine-thiol lyase enzymes found in Staphylococcus hominis[7].

Proposed Biosynthetic Origins of the 3M2H Precursor

The precise metabolic origin of the 3M2H carbon skeleton within the human body is not definitively established, but several plausible pathways have been proposed based on known metabolic routes. These pathways remain theoretical and await in vivo validation[7].

Alpha-Amino Acid Pathway (Leucine Metabolism)

This proposed pathway begins with the branched-chain amino acid leucine.

-

Transamination : Leucine undergoes transamination to form α-ketoisocaproate.

-

Decarboxylation : The α-keto acid is decarboxylated, potentially via a thiamine (B1217682) pyrophosphate-dependent mechanism, to yield isovaleraldehyde.

-

Oxidation & Rearrangement : Subsequent hydroxylation, oxidation, allylic rearrangement, and beta-hydroxylation steps could theoretically lead to the formation of the trans-3-methyl-2-hexenoic acid structure[7].

Figure 2. Proposed pathway for 3M2H formation from Leucine.

Phenylalanine and Catecholamine Pathways

Other proposed origins involve the metabolism of aromatic amino acids and catecholamines, such as phenylalanine and dopamine[7][8].

-

Initial Conversion : Phenylalanine can be converted to phenylethylamine, or dopamine (B1211576) can be deaminated by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde.

-

Ring Cleavage : The aromatic ring of these intermediates could undergo oxidative cleavage, possibly by dioxygenase enzymes, to generate aliphatic chains.

-

Modification : These aliphatic intermediates would then undergo a series of reactions including beta-oxidation, methylation (potentially via catechol-O-methyltransferase, COMT), and dehydrogenation to form 3M2H[7].

Figure 3. Proposed pathway for 3M2H formation from Dopamine.

Quantitative Data

Quantitative analysis of 3M2H provides insight into its significance in axillary odor. The data is typically acquired using gas chromatography-mass spectrometry (GC-MS).

| Parameter | Value | Subject Group | Source |

| Concentration of (E)-3M2H | 15.9–34.6 nmol/ml | Japanese subjects with axillary odor (n=6 of 30) | [6][9] |

| Isomer Ratio (E:Z) | Approximately 10:1 | Caucasian male subjects | [10] |

Experimental Protocols

Protocol for Quantification of 3M2H from Axillary Sweat

This protocol is adapted from methods used to quantify axillary odor components[6][9].

Objective : To extract and quantify the amount of (E)-3-methyl-2-hexenoic acid from human axillary sweat samples.

Workflow:

Figure 4. Experimental workflow for 3M2H quantification.

Methodology :

-

Sample Collection : Subjects wear a clean cotton T-shirt for 24 hours without using deodorants or antiperspirants.

-

Extraction : The axillary portions of the T-shirt are cut out (e.g., a 10x10 cm square). The fabric is placed in a sealed container with a known volume of solvent (e.g., ethanol) and agitated for several hours to extract the sweat components.

-

Concentration : The solvent is separated from the fabric and concentrated under a gentle stream of nitrogen to a smaller, known volume.

-

Derivatization (Optional but Recommended) : To improve chromatographic properties and detection sensitivity, the carboxylic acid group of 3M2H is often derivatized. A common agent is pentafluorobenzyl bromide (PFBB).

-

GC-MS Analysis :

-

Instrument : Gas chromatograph coupled to a mass spectrometer.

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection : A small volume (1-2 µL) of the extract is injected.

-

Detection : The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, targeting specific ions characteristic of the 3M2H derivative to ensure specificity and sensitivity.

-

Quantification : A calibration curve is generated using synthetic standards of 3M2H treated with the same extraction and derivatization procedure. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

Protocol for In Vitro Release of 3M2H by Corynebacteria

This protocol is based on experiments demonstrating the bacterial release of odorants from sterile apocrine secretions[6].

Objective : To demonstrate that Corynebacterium species can release volatile 3M2H from its non-volatile precursor in sterile apocrine sweat.

Methodology :

-

Collection of Sterile Apocrine Secretion : Apocrine sweat is collected by stimulating glands (e.g., with adrenaline) and collecting the secretion in sterile capillary tubes. The secretion is then filter-sterilized.

-

Culturing of Bacteria : A relevant strain of Corynebacterium (e.g., Corynebacterium tuberculostearicum) is cultured in an appropriate broth medium. The cells are harvested by centrifugation, washed, and resuspended in a sterile buffer.

-

Incubation : The sterile apocrine secretion is divided into two aliquots:

-

Test Sample : Inoculated with the prepared Corynebacterium suspension.

-

Control Sample : Remains un-inoculated.

-

-

Incubation : Both samples are incubated at 37°C for a period of 6-24 hours.

-

Extraction and Analysis : After incubation, the headspace above the samples or a solvent extract of the liquid is analyzed by GC-MS for the presence of volatile 3M2H. A significant peak corresponding to 3M2H in the test sample, which is absent or minimal in the control, confirms bacterial-mediated release.

Protocol for Chemical Synthesis of 3M2H

This protocol is a modified Horner-Wadsworth-Emmons reaction, a standard method for synthesizing α,β-unsaturated esters, followed by hydrolysis[6].

Objective : To chemically synthesize a mixture of (E)- and (Z)-3-methyl-2-hexenoic acid for use as an analytical standard.

Methodology :

-

Ylide Formation : Sodium hydride is suspended in a dry, aprotic solvent like toluene. Triethyl phosphonoacetate is added dropwise to the suspension under an inert atmosphere (e.g., nitrogen) to form the phosphonate (B1237965) ylide. The mixture is stirred until hydrogen evolution ceases.

-

Wittig-type Reaction : 2-pentanone is added dropwise to the ylide solution. The reaction mixture is stirred at a slightly elevated temperature (e.g., 40°C) for several hours.

-

Workup : The reaction is quenched by the careful addition of ice water. The product, ethyl 3-methyl-2-hexenoate, is extracted into an organic solvent like diethyl ether. The organic layers are combined, washed, and dried.

-

Hydrolysis : The crude ester is then hydrolyzed to the carboxylic acid by refluxing with a strong base (e.g., NaOH or KOH) in an aqueous/alcoholic solution.

-

Acidification and Purification : After hydrolysis, the solution is cooled and acidified with a strong acid (e.g., HCl). The resulting this compound is extracted, and the solvent is removed. The final product can be purified by distillation or chromatography.

Conclusion

The formation of this compound is a fascinating example of host-microbe symbiosis. The pathway is initiated by the genetically determined secretion of a non-volatile precursor from human apocrine glands via the ABCC11 transporter. This precursor is then biotransformed by enzymes from skin-resident Corynebacterium species into the volatile and odorous fatty acid. While the precise metabolic origins of the precursor molecule are still theoretical, proposed pathways involving amino acid and catecholamine metabolism provide a framework for future investigation. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in microbiology, dermatology, and drug development aiming to further elucidate and modulate this important biochemical pathway.

References

- 1. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]

- 2. A missense variant of the ABCC11 gene is associated with Axillary Osmidrosis susceptibility and clinical phenotypes in the Chinese Han Population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnosis of Human Axillary Osmidrosis by Genotyping of the Human ABCC11 Gene: Clinical Practice and Basic Scientific Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABCC11 - Wikipedia [en.wikipedia.org]

- 5. Interplay of human ABCC11 transporter gene variants with axillary skin microbiome functional genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Buy this compound | 27960-21-0 [smolecule.com]

- 8. isom.ca [isom.ca]

- 9. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5538719A - Method for reducing perception of human underarm odor by a pleasant smelling compound - Google Patents [patents.google.com]

Precursors of 3-Methyl-2-hexenoic Acid in Apocrine Gland Secretions: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the precursors to 3-methyl-2-hexenoic acid (3M2H), a key contributor to human axillary odor. It details the biochemical pathways, from the secretion of odorless precursors by the apocrine glands to their enzymatic conversion by the resident skin microbiota. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding in this field. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate further research and the development of novel deodorant technologies.

Introduction

Human axillary odor is a complex biochemical phenomenon primarily driven by the metabolic activity of the skin microbiome on odorless secretions from apocrine glands.[1] These glands, concentrated in the axillary and perineal regions, produce a milky, viscous fluid rich in proteins, lipids, and other organic molecules.[1] While initially odorless, this secretion serves as a substrate for commensal bacteria, which generate a bouquet of volatile organic compounds responsible for the characteristic scent of body odor.

Among the most significant of these volatile compounds is (E)-3-methyl-2-hexenoic acid (E-3M2H), a branched, unsaturated fatty acid with a potent and characteristic "goaty" or "sweaty" odor.[2] Early research identified this molecule as a principal component of axillary odor in Caucasian and some Asian populations.[3] The formation of 3M2H is a direct result of the biotransformation of specific, water-soluble, non-volatile precursors present in the apocrine sweat.[1][2] Understanding the nature of these precursors and the mechanisms of their conversion is crucial for the development of targeted and effective deodorant and antiperspirant technologies.

This guide will provide a detailed overview of the identified precursors of 3M2H, the enzymatic machinery responsible for their conversion, and the experimental protocols used to elucidate these pathways.

The Precursors and their Carrier Protein

The primary precursors of this compound are N-acylated glutamine conjugates secreted from the apocrine glands. These molecules are non-volatile and odorless.

N-Acyl-Glutamine Conjugates

Two main precursor molecules have been identified:

-

N-α-3-methyl-2-hexenoyl-L-glutamine (3M2H-Gln): This is the direct precursor to this compound.[4]

-

N-α-3-hydroxy-3-methyl-hexanoyl-L-glutamine (HMHA-Gln): This is a precursor to the related odorous compound 3-hydroxy-3-methyl-hexanoic acid (HMHA). HMHA can subsequently be dehydrated to form this compound.[4]

These precursors are water-soluble, which is consistent with early findings that the odorous acids are liberated from the aqueous fraction of apocrine secretions.[1]

Apolipoprotein D: The Carrier Protein

The transport of these hydrophobic acyl chains within the aqueous environment of apocrine sweat is facilitated by a carrier protein. Research has identified apolipoprotein D (apoD) , also known as apocrine secretion odor-binding protein 2 (ASOB2), as the primary carrier for these odor precursors.[2] ApoD is a member of the lipocalin superfamily, which are known for their ability to bind and transport small hydrophobic molecules.[2] In situ hybridization has confirmed that the mRNA for apoD is specifically expressed in apocrine glands.[5] There is evidence to suggest that the related odorant, 3-hydroxy-3-methyl hexanoic acid (HMHA), may be covalently bound to the N-terminal amino acid of apoD.[6]

The Biochemical Pathway of this compound Formation

The conversion of the odorless precursors into the volatile 3M2H is a multi-step process involving secretion from the apocrine glands and subsequent enzymatic action by the axillary microbiota.

dot

References

- 1. An investigation of human apocrine gland secretion for axillary odor precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Sweat secretion by human axillary apoeccrine sweat gland in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1258531A1 - Compounds and methods for inhibiting axillary malodour - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Role of Corynebacterium in the Production of 3-Methyl-2-hexenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of Corynebacterium species in the biosynthesis of 3-methyl-2-hexenoic acid (3M2H), a key contributor to human axillary odor. The guide details the primary enzymatic step involving the cleavage of a non-odorous precursor molecule by a specific Corynebacterium enzyme. Furthermore, it explores the putative upstream metabolic pathways within Corynebacterium that may be responsible for the de novo synthesis of the 3-methyl-2-hexenoyl moiety, drawing parallels with well-characterized metabolic routes in the industrial workhorse, Corynebacterium glutamicum. This document summarizes quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in microbiology, biochemistry, and drug development.

Introduction

Human axillary odor is primarily the result of the microbial transformation of odorless secretions from the apocrine and eccrine glands into volatile odorous compounds.[1][2] Among the diverse microbial community of the axilla, Gram-positive bacteria of the genus Corynebacterium have been identified as the principal microorganisms responsible for the production of the most characteristic and pungent components of sweat malodor.[2][3][4] One of the key odorants is trans-3-methyl-2-hexenoic acid (3M2H), a branched-chain unsaturated fatty acid with a characteristic "goaty" or "cheesy" smell.[5][6] Understanding the biochemical mechanisms by which Corynebacterium produces 3M2H is crucial for the development of targeted and effective deodorant and antiperspirant technologies. This guide delves into the current scientific understanding of this process, from the final release of the volatile acid to the potential biosynthetic origins of its unique chemical structure.

The Primary Production Pathway: Enzymatic Cleavage of a Precursor

The immediate step in the generation of 3M2H by Corynebacterium is the enzymatic hydrolysis of an odorless, water-soluble precursor present in axillary secretions.[7][8] This precursor has been identified as N-α-3-methyl-2-hexenoyl-L-glutamine.[7]

The Key Enzyme: N(alpha)-acyl-glutamine aminoacylase (B1246476) (AgaA)

Corynebacterium striatum, a prominent resident of the axillary vault, produces a specific enzyme, N(alpha)-acyl-glutamine aminoacylase (AgaA), which is responsible for the cleavage of the N-terminal glutamine residue from the precursor molecule, thereby releasing the volatile this compound.[2][9]

The enzymatic reaction is as follows:

N-α-3-methyl-2-hexenoyl-L-glutamine + H₂O → (2E)-3-methylhex-2-enoate + L-glutamine[2]

This enzyme exhibits high specificity for the glutamine residue but has a lower specificity for the acyl moiety, suggesting it may be involved in the release of other N-acyl-glutamine conjugated molecules as well.[2]

Caption: Enzymatic release of this compound.

Putative Biosynthesis of the 3-Methyl-2-hexenoyl Moiety

While the final step of 3M2H release is well-defined, the de novo biosynthesis of the C7 branched-chain unsaturated acyl group within Corynebacterium is not yet fully elucidated. However, based on the metabolic capabilities of Corynebacterium glutamicum, a non-pathogenic model organism for industrial amino acid and chemical production, several plausible pathways can be proposed.[10][11][12]

Link to Branched-Chain Amino Acid (BCAA) Metabolism

The structural similarity of 3M2H to metabolites of branched-chain amino acids, particularly leucine (B10760876), strongly suggests a biosynthetic link. The key intermediate in the BCAA pathway is 2-ketoisovalerate, derived from pyruvate.[4][5]

A hypothetical pathway could involve the catabolism of leucine to 2-ketoisocaproate, followed by a series of enzymatic reactions including decarboxylation, dehydrogenation, and chain elongation.

Key Enzymes in C. glutamicum BCAA Metabolism:

-

Acetohydroxyacid synthase (AHAS): Catalyzes the initial condensation reactions in BCAA synthesis.[4][10]

-

Acetohydroxyacid isomeroreductase (AHAIR): Involved in the conversion of acetolactate.[9]

-

Dihydroxyacid dehydratase (DHAD): Catalyzes the dehydration of dihydroxy acids.[9]

-

Branched-chain amino acid transaminase (BCAT): Catalyzes the final transamination step to produce BCAAs.[13]

-

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Involved in the oxidative decarboxylation of branched-chain α-keto acids.[14]

Caption: Hypothetical link between BCAA metabolism and 3M2H synthesis.

Potential Role of a Reverse β-Oxidation Pathway

While Corynebacterium glutamicum is not known to possess a canonical β-oxidation pathway for fatty acid degradation, the concept of a "reverse β-oxidation" pathway for chain elongation has been explored for the production of other chemicals.[15][16] This pathway could theoretically extend a starter molecule derived from BCAA metabolism, such as isovaleryl-CoA (from leucine) or isobutyryl-CoA (from valine), by sequentially adding two-carbon units from acetyl-CoA.

The core enzymes of a putative reverse β-oxidation cycle would include:

-

Thiolase: Condenses an acyl-CoA with acetyl-CoA.

-

3-hydroxyacyl-CoA dehydrogenase: Reduces the resulting ketoacyl-CoA.

-

Enoyl-CoA hydratase: Dehydrates the hydroxyacyl-CoA.

-

Enoyl-CoA reductase: Reduces the enoyl-CoA to a saturated acyl-CoA.

Caption: A putative reverse β-oxidation cycle for branched-chain fatty acid elongation.

Quantitative Data

Quantitative data on the production of 3M2H directly by Corynebacterium cultures is limited in the public domain. However, studies on human sweat provide an indication of the physiological concentrations.

| Analyte | Matrix | Subjects | Concentration Range | Citation |

| (E)-3-Methyl-2-hexenoic acid | Axillary Sweat | Japanese | 15.9–34.6 nmol/ml (in 6 of 30 subjects) | [7][8] |

| Oleic Acid | Culture Supernatant | C. glutamicum mutant | ~280 mg/L | [15] |

| Total Fatty Acids | Culture | Engineered C. glutamicum | 3.02 g/L (intracellular + extracellular) | [1] |

| L-Valine | Culture Supernatant | Engineered C. glutamicum | Up to 91 mM | [9] |

| 2-Ketoisovalerate | Culture Supernatant | Engineered C. glutamicum | Up to 188 ± 28 mM (21.8 ± 3.2 g/L) | [4] |

Experimental Protocols

Culturing Axillary Corynebacterium

Objective: To cultivate Corynebacterium species from axillary skin swabs for subsequent analysis of 3M2H production.

Materials:

-

Sterile cotton swabs

-

Phosphate-buffered saline (PBS) with 0.1% Tween 80

-

Trypticase Soy Agar (B569324) (TSA) or other suitable growth medium

-

Columbia agar base with 5% sheep blood[6]

-

Incubator at 37°C

Procedure:

-

Moisten a sterile swab in PBS with Tween 80.

-

Firmly swab the axillary vault.

-

Streak the swab onto a TSA plate.

-

Incubate the plate aerobically at 37°C for 24-48 hours.[6]

-

Isolate individual colonies with morphology characteristic of Corynebacterium (small, white/grey, dry/matt colonies).

-

Perform Gram staining and catalase tests for preliminary identification (Gram-positive rods, catalase-positive).

-

For liquid cultures, inoculate a single colony into Trypticase Soy Broth (TSB) and incubate at 37°C with shaking.

Caption: Workflow for culturing axillary Corynebacterium.

Quantification of this compound by GC-MS

Objective: To extract and quantify 3M2H from bacterial cultures using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Bacterial culture supernatant

-

Internal standard (e.g., heptadecanoic acid)

-

Solvent for extraction (e.g., hexane (B92381) or diethyl ether)

-

Acid for acidification (e.g., HCl)

-

Derivatization agent (e.g., BF₃-methanol or diazomethane) for esterification

-

GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

Procedure (General Outline):

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

-

Internal Standard: Add a known amount of internal standard to the supernatant.

-

Extraction: Acidify the supernatant to protonate the fatty acids. Extract the fatty acids into an organic solvent.

-

Derivatization: Evaporate the solvent and derivatize the fatty acids to their methyl esters to increase volatility for GC analysis.[17]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the compounds, and the mass spectrometer identifies and quantifies them based on their mass spectra and retention times compared to standards.[18][19]

-

Quantification: Calculate the concentration of 3M2H based on the peak area relative to the internal standard and a calibration curve generated with 3M2H standards.

Conclusion and Future Directions

The role of Corynebacterium species as the primary catalysts for the release of this compound from an odorless glutamine-conjugated precursor in human sweat is well-established. The identification of the N(alpha)-acyl-glutamine aminoacylase provides a specific molecular target for the development of novel deodorant technologies aimed at inhibiting this key enzymatic step.

However, significant gaps remain in our understanding of the complete biosynthesis of 3M2H. Future research should focus on:

-

Elucidating the de novo biosynthesis pathway of the 3-methyl-2-hexenoyl moiety within Corynebacterium, including the identification and characterization of the specific enzymes involved.

-

Quantifying the production of 3M2H by different axillary Corynebacterium species and strains in vitro to understand the variability in odor production between individuals.

-

Investigating the regulation of the genes involved in 3M2H production in response to environmental cues in the axillary microbiome.

A complete understanding of these processes will not only advance our knowledge of human-microbe interactions but also pave the way for more sophisticated and effective strategies for body odor control. The metabolic engineering potential of Corynebacterium glutamicum also presents an opportunity for the sustainable biotechnological production of 3M2H for applications in the fragrance and flavor industry.

References

- 1. Exploring functionality of the reverse β-oxidation pathway in Corynebacterium glutamicum for production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. A Futile Metabolic Cycle of Fatty Acyl Coenzyme A (Acyl-CoA) Hydrolysis and Resynthesis in Corynebacterium glutamicum and Its Disruption Leading to Fatty Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering of Corynebacterium glutamicum for 2-Ketoisovalerate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational metabolic engineering of Corynebacterium glutamicum to create a producer of L-valine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. The Two Carboxylases of Corynebacterium glutamicum Essential for Fatty Acid and Mycolic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Linking Central Metabolism with Increased Pathway Flux: l-Valine Accumulation by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Metabolic engineering of Corynebacterium glutamicum for producing branched chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gcms.cz [gcms.cz]

- 18. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory perception and threshold of 3-Methyl-2-hexenoic acid

An In-depth Technical Guide to the Olfactory Perception and Threshold of 3-Methyl-2-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Methyl-2-hexenoic acid (3M2H), also known as TMHA, is an unsaturated short-chain fatty acid that is a primary contributor to the characteristic odor of human axillary sweat, particularly in Caucasian and some Asian populations.[1][2][3] Its distinct and potent scent profile has made it a molecule of significant interest in the fields of sensory science, consumer product development, and clinical research. The characteristic odor is generated when microorganisms on the skin surface metabolize odorless precursors found in apocrine gland secretions.[2]

This technical guide provides a comprehensive overview of the current scientific understanding of 3M2H, focusing on its olfactory perception, detection thresholds, and the experimental methodologies used to study it. The content is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of this key odorant.

Chemical and Physical Properties

This compound is an unsaturated carboxylic acid.[4] It exists as two stereoisomers, (E)-3-methyl-2-hexenoic acid and (Z)-3-methyl-2-hexenoic acid, with the (E)-isomer being the more abundant and impactful contributor to axillary odor.[5]

| Property | Value |

| Chemical Formula | C₇H₁₂O₂ |

| Molar Mass | 128.171 g·mol⁻¹[1] |

| Appearance | Colorless to pale yellow liquid[4] |

| Odor | Strong, cheesy, goaty, sweaty[1][6] |

| Boiling Point | 225.2 °C[1] |

| Density | 0.97 g/cm³[1] |

| Solubility | Limited in water, soluble in organic solvents[4] |

Olfactory Perception of this compound

Odor Profile and Biological Significance

The odor of 3M2H is most commonly described as sweaty, cheesy, and "goaty".[1][6] It is recognized as one of the most prominent and characteristic odorants in the sweat of Caucasian men.[1] The acid is not secreted directly; rather, a water-soluble, odorless precursor, N-α-3-methyl-2-hexenoyl-L-glutamine, is secreted by apocrine glands and subsequently cleaved by skin microflora, such as Corynebacteria, to release the volatile and odorous 3M2H.[2]

Mechanism of Perception and Genetic Basis

The perception of 3M2H is mediated by specific olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

Olfactory Receptor: The primary receptor responsible for detecting 3M2H has been identified as Olfactory Receptor 51B2 (OR51B2).[6] This gene is located within a larger OR gene cluster on chromosome 11p15.4.[6]

Genetic Variants: Genome-wide association studies have revealed that single nucleotide polymorphisms (SNPs) within the OR51B2 gene are significantly associated with individual differences in the perceived intensity of 3M2H.[6] For instance, the L134F polymorphism can account for a substantial portion of the variance in perception intensity across different populations.[6]

Signaling Pathway: The binding of 3M2H to OR51B2 initiates a downstream signaling cascade, leading to the perception of its characteristic odor. This process involves the activation of a G-protein, production of cyclic AMP (cAMP) by adenylyl cyclase, opening of ion channels, and subsequent depolarization of the neuron, which sends a signal to the brain.

Olfactory Threshold of this compound

The odor detection threshold is the minimum concentration of an odorant that can be perceived by the human sense of smell.[7] This value is highly variable and depends on numerous factors, including the specific methodology used, panelist sensitivity, age, sex, and purity of the chemical.[8] For 3M2H, a significant portion of the population exhibits specific anosmia (the inability to smell the compound), which can impact panel test results.[5]

Quantitative Threshold Data

The following table summarizes published odor detection threshold values for the (E) and (Z) isomers of this compound.

| Compound | Geometric Mean Threshold (ppb in air) | Population / Panel Size | Notes | Source |

| (E)-3-methyl-2-hexenoic acid | 13.8 | 71 "smellers" (non-anosmic) | 21.1% of the initial 90 subjects were anosmic. | [5] |

| (Z)-3-methyl-2-hexenoic acid | 278.7 | 76 "smellers" (non-anosmic) | 15.6% of the initial 90 subjects were anosmic. | [5] |

Note: The study found no significant sex differences in threshold sensitivity for either isomer.[5] The average threshold for the (E)-isomer is approximately 20 times lower than that of the (Z)-isomer, highlighting its higher odor potency.[5]

Concentration in Axillary Sweat

The amount of 3M2H present in sweat can also vary significantly between individuals and ethnic groups.

| Population | Concentration of (E)-3M2H | Method | Source |

| Japanese | 15.9–34.6 nmol/ml (in 6 of 30 subjects) | GC-MS | [2][3] |

| Caucasian Males | ~100 mg/L (approx. 780 nmol/ml) | Not specified | [9] |

Experimental Protocols

Protocol for Olfactory Threshold Determination

Determining the odor detection threshold requires a controlled and systematic approach to minimize bias. Dynamic dilution olfactometry is a standard method.[10][11] The following protocol is based on the forced-choice, ascending concentration series method.[11]

Objective: To determine the 50% panel detection threshold (DT) of 3M2H.

Materials:

-

Dynamic dilution olfactometer (e.g., venturi-based system).[11]

-

Source of purified, odor-free air.

-

Pure sample of this compound.

-

Screened and trained human panelists.

Methodology:

-

Panelist Screening: Screen participants for specific anosmia to 3M2H and ensure they are free of conditions that could affect their sense of smell (e.g., head colds).[5]

-

Sample Preparation: Prepare a stock solution of 3M2H and introduce it into the olfactometer, which will generate a series of precise dilutions with odor-free air.

-

Presentation Method: Employ a forced-choice method. At each dilution step, present three air streams to the panelist: two are blanks (odor-free air) and one contains the diluted 3M2H.[11]

-

Ascending Concentration: Begin with a very high dilution (sub-threshold concentration) and present progressively higher concentrations in steps (e.g., 2-fold increases).[11]

-

Panelist Response: Panelists are required to identify which of the three streams is odorous. They must guess if they cannot perceive a difference.[11] A response is only considered a "true" detection if it is correct and the panelist indicates they perceived the odor rather than guessed.[11]

-

Individual Threshold Calculation: An individual's best-estimate threshold is calculated as the geometric mean of the last non-detectable dilution and the first correctly detected dilution.[11]

-

Panel Threshold Calculation: The group threshold (Dilutions to Threshold, DT) is defined as the dilution at which 50% of the panel can just detect the odor.[11]

Protocol for Quantification of 3M2H in Axillary Sweat

This protocol outlines the quantification of (E)-3-methyl-2-hexenoic acid from sweat collected on clothing using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Objective: To quantify the amount of (E)-3M2H in individual axillary sweat samples.

Materials:

-

T-shirts worn by subjects for 24 hours.

-

Solvents for extraction (e.g., dichloromethane).

-

Internal standard (e.g., a non-native fatty acid).

-

GC-MS system.

Methodology:

-

Sample Collection: Subjects wear a clean T-shirt for a specified period (e.g., 24 hours). The axillary areas of the T-shirt are then cut out for analysis.

-

Solvent Extraction: The cut fabric is submerged in an organic solvent (e.g., dichloromethane) to extract the volatile and semi-volatile compounds, including 3M2H. An internal standard is added at this stage for accurate quantification.

-

Concentration: The solvent extract is carefully concentrated under a stream of nitrogen to a small volume.

-

GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.

-

Gas Chromatography (GC): The sample is vaporized and separated based on the components' boiling points and interactions with the capillary column.

-

Mass Spectrometry (MS): As components elute from the GC column, they are ionized and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification of (E)-3M2H by comparing its retention time and mass spectrum to a known standard.

-

-

Quantification: The amount of (E)-3M2H is calculated by comparing the peak area of the analyte to the peak area of the internal standard.

Applications and Research Directions

Consumer Products and Malodor Control

A thorough understanding of the perception and formation of 3M2H is critical for the development of effective deodorants and antiperspirants. Research into cross-adaptation, where exposure to one odorant reduces the perceived intensity of another, has shown that pleasant-smelling esters of 3M2H can decrease the perception of its sweaty odor.[12][13] This suggests novel pathways for malodor counteraction beyond simple masking or antimicrobial action.

Clinical Research: The Link to Schizophrenia

For decades, an unusual body odor in individuals with schizophrenia has been anecdotally reported.[1] Early studies identified 3M2H as the potential causative agent, but these findings were difficult to reproduce, possibly due to methodological issues.[1] More recent research has shifted focus, finding that patients with schizophrenia may have a reduced olfactory sensitivity to 3M2H.[1][14] This could indicate sensory habituation due to the constant presence of the compound in their own sweat.[1] This remains an area of active, though complex, investigation.

Human Chemosignaling

Given its role as a significant component of human body odor, 3M2H is a candidate for investigation as a human chemosignal or pheromone.[15] Research has explored how axillary compounds can affect mood and hormonal responses in recipients, and understanding the specific contribution of key odorants like 3M2H is a vital component of this research.[15]

Conclusion

This compound is a cornerstone molecule in the study of human body odor. Its perception is governed by the olfactory receptor OR51B2, with genetic variations leading to significant individual differences in sensitivity. Quantitative studies have established distinct detection thresholds for its (E) and (Z) isomers, with the former being a far more potent odorant. Standardized experimental protocols, including dynamic olfactometry and GC-MS, are essential for accurately measuring its perceptual thresholds and biological concentrations. Continued research into 3M2H holds promise for advancing fields ranging from consumer product innovation to clinical diagnostics and the fundamental understanding of human chemical communication.

References

- 1. trans-3-Methyl-2-hexenoic acid - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Individual comparisons of the levels of (E)-3-methyl-2-hexenoic acid, an axillary odor-related compound, in Japanese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 27960-21-0: (2E)-3-Methyl-2-hexenoic acid | CymitQuimica [cymitquimica.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]